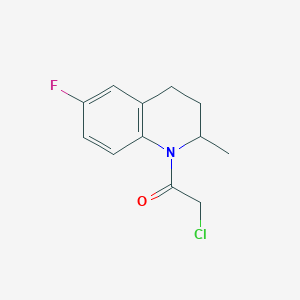

2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone

Vue d'ensemble

Description

2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a chloroethanone group attached to a fluorinated and methylated quinoline ring, which may impart unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone typically involves multiple steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Fluorination and Methylation: The quinoline ring is then fluorinated and methylated using appropriate reagents such as fluorine gas or a fluorinating agent and methyl iodide or dimethyl sulfate.

Chlorination: The final step involves the introduction of the chloroethanone group. This can be achieved by reacting the fluorinated and methylated quinoline with chloroacetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

Types of Reactions

Substitution Reactions: The chloro group in the ethanone moiety can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ethanone group to an alcohol.

Hydrolysis: The chloroethanone group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.

Major Products

Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include ketones and carboxylic acids.

Reduction: Products include alcohols.

Hydrolysis: Products include carboxylic acids.

Applications De Recherche Scientifique

2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Biology: It serves as a probe in chemical biology to study enzyme interactions and cellular pathways.

Industrial Applications: It may be used in the development of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: The compound could inhibit specific enzymes involved in disease pathways, such as kinases or proteases.

Modulating Receptors: It may interact with cellular receptors, altering signal transduction pathways.

Interfering with DNA/RNA: The compound might bind to nucleic acids, affecting replication or transcription processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-1-(6-fluoro-2-methylquinolin-1-yl)-ethanone: Lacks the dihydro moiety, which may affect its reactivity and biological activity.

2-Chloro-1-(6-fluoro-3,4-dihydroquinolin-1-yl)-ethanone: Similar structure but without the methyl group, potentially altering its chemical properties.

2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1-yl)-propanone: Contains a propanone group instead of ethanone, which may influence its reactivity and applications.

Uniqueness

2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone is unique due to the combination of its chloroethanone group with a fluorinated and methylated quinoline ring. This specific structure may confer distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Activité Biologique

2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone, with CAS number 544692-44-6, is a compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and research findings related to this compound.

Chemical Structure and Properties

The chemical formula for this compound is C12H13ClFNO. The compound features a quinoline core, which is known for its diverse biological activities. The presence of chlorine and fluorine substituents enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | MIC (mg/mL) | Activity |

|---|---|---|

| Escherichia coli | 0.0195 | Strong antibacterial |

| Staphylococcus aureus | 0.0048 | Strong antibacterial |

| Candida albicans | 0.039 | Moderate antifungal |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

Quinoline derivatives have also been studied for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. Research indicates that such compounds can downregulate pathways associated with inflammation, making them potential therapeutic agents in conditions like arthritis and other inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.

- Interaction with Cellular Receptors : The quinoline structure allows for interactions with various receptors involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

- Modulation of Gene Expression : Some studies indicate that quinoline derivatives can alter the expression of genes associated with inflammation and immune response.

Case Studies

A review of literature highlights several case studies where quinoline derivatives were tested for their biological activities:

- Study on Antimicrobial Efficacy : A study evaluated a series of quinoline derivatives against bacterial strains including E. coli and S. aureus, demonstrating that modifications at the nitrogen position significantly affected their antimicrobial potency .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of quinoline derivatives in animal models of arthritis, showing reduced swelling and pain in treated groups compared to controls .

Propriétés

IUPAC Name |

2-chloro-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClFNO/c1-8-2-3-9-6-10(14)4-5-11(9)15(8)12(16)7-13/h4-6,8H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNJYMSLQFJRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1C(=O)CCl)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390074 | |

| Record name | 2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808613 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

544692-44-6 | |

| Record name | 2-Chloro-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.